tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
This compound is a dihydroisoquinoline derivative featuring a tert-butyl carbamate group at position 2, a chlorine substituent at position 7, and a 5-formyl-2-methylthiophen-3-yl moiety at position 1. The tert-butyl group enhances steric protection of the carbamate, while the thiophene ring introduces aromaticity and electronic diversity. The formyl group (-CHO) on the thiophene ring provides a reactive site for further functionalization, making this compound valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
tert-butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-12-16(10-15(11-23)26-12)18-17-9-14(21)6-5-13(17)7-8-22(18)19(24)25-20(2,3)4/h5-6,9-11,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGNBOMUPCJILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C=O)C2C3=C(CCN2C(=O)OC(C)(C)C)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate thiophene derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems might be employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization or chromatography, would be necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro group can be oxidized to a chloroformyl group under specific conditions.
Reduction: : The carbonyl group in the thiophene ring can be reduced to a hydroxyl group.
Substitution: : The chloro group can be substituted with other functional groups, such as an amino group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Amination reactions might use ammonia (NH₃) or primary amines under elevated temperatures and pressures.
Major Products Formed
Oxidation: : Formation of chloroformyl derivatives.
Reduction: : Production of hydroxylated thiophenes.
Substitution: : Generation of amino-substituted isoquinolines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.
Medicine: : Potential use in drug discovery and development, especially in targeting specific biological pathways.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure: 3,4-dihydroisoquinoline
- Substituents :
- 7-Cl (electron-withdrawing, influences reactivity)
- 1-(5-formyl-2-methylthiophen-3-yl) (aromatic heterocycle with formyl and methyl groups)
- 2-tert-butyl carbamate (bulky protecting group)
Analogues
tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5)
- Core structure : Azetidine (4-membered saturated ring)
- Substituents :
- 3-formyl group (-CHO)
- 1-tert-butyl carbamate Key difference: Smaller ring system (azetidine vs. dihydroisoquinoline) and absence of aromatic/thiophene moieties .
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate hydrochloride Core structure: 3,4-dihydroisoquinoline Substituents:
- 7-Br (heavier halogen vs. Cl)
- Hydrochloride salt (enhanced solubility in polar solvents)
tert-Butyl 6-amino-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 912846-75-4) Core structure: 3,4-dihydroisoquinoline Substituents:
- 6-NH2 (electron-donating, increases polarity)
- 7-Cl Key difference: Amino group introduces hydrogen-bonding capability, affecting solubility and biological activity .
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate
- Core structure : Benzo[b]thiophene fused with benzene
- Substituents :
- Multiple acetate esters (-OAc)
- 3-phenyl group
Physical and Chemical Properties
- Reactivity : The target compound’s formyl group enables nucleophilic additions (e.g., hydrazine coupling), while the tert-butyl carbamate resists hydrolysis under mild conditions. In contrast, the hydrochloride salt in the brominated analogue enhances ionic character, favoring salt metathesis reactions .
Biological Activity
Tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 1858275-13-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.91 g/mol. The structure includes a chloro group, a thiophene moiety, and a dihydroisoquinoline core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClNO3S |
| Molecular Weight | 391.91 g/mol |
| CAS Number | 1858275-13-4 |
Anticancer Properties
Recent studies have indicated that compounds similar to tert-butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, isoquinoline derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro group in its structure may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.
The proposed mechanisms of action for tert-butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism or DNA replication.
- Induction of Oxidative Stress : The compound could generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation.
Study 1: Antitumor Activity
A study conducted by Zhang et al. (2024) investigated the effects of isoquinoline derivatives on human breast cancer cells. The results demonstrated that tert-butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline significantly reduced cell viability and induced apoptosis through the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
In a comparative study published by Lee et al. (2024), the antimicrobial activity of various isoquinoline derivatives, including the tert-butyl compound, was assessed against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Q & A
Basic Synthesis and Optimization
Q: What is the synthetic route for tert-Butyl 7-chloro-1-(5-formyl-2-methylthiophen-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how can reaction conditions be optimized for higher yields? A:
- Key Steps : The synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the 5-formyl-2-methylthiophen-3-yl moiety to the dihydroisoquinoline core, followed by Boc (tert-butyloxycarbonyl) protection. Similar compounds (e.g., tert-butyl 7-substituted dihydroisoquinolines) are synthesized via Pd(dppf)Cl₂-mediated alkylation/arylation under inert conditions with K₂CO₃ as a base .
- Optimization :
Advanced Structural Characterization
Q: How can researchers resolve contradictions in NMR and mass spectrometry (MS) data during structural elucidation? A:
- Multi-Technique Validation :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). For example, the formyl proton (~9.8 ppm) and thiophene methyl group (~2.5 ppm) should correlate with adjacent carbons in HMBC .
- HREIMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and compare with theoretical values. Discrepancies may indicate impurities or degradation.
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and refining structures using SHELX .
Advanced Crystallography and Software
Q: Which computational tools are recommended for X-ray crystallographic analysis of this compound? A:
- Software : SHELX suite (SHELXT for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. For macromolecules, SHELXPRO interfaces with other programs .
- Workflow :
- Data Collection : Use a diffractometer with Mo/Kα radiation.
- Structure Solution : SHELXT auto-traces the structure; manual adjustments may be needed for disordered groups (e.g., tert-butyl).
- Refinement : SHELXL refines atomic positions and thermal parameters. R-factors < 5% indicate high precision .
Advanced SAR and Analog Design
Q: How can researchers design analogs to study structure-activity relationships (SAR) for this compound? A:
- Substituent Variation :
- Methodology :
- Parallel Synthesis : Use Pd-catalyzed cross-coupling to generate a library of analogs.
- Biological Assays : Test analogs against target proteins (e.g., kinases) to correlate substituents with activity .
Safety and Handling
Q: What safety protocols are critical when handling this compound in the lab? A:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb spills with sand/vermiculite, collect in sealed containers, and dispose per local regulations.
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
Computational Reactivity Prediction
Q: Which computational methods predict the reactivity of this compound under acidic/basic conditions? A:
- DFT Calculations : Use Gaussian or ORCA to model protonation/deprotonation sites (e.g., formyl group’s susceptibility to nucleophilic attack).
- MD Simulations : Analyze solvent effects (e.g., THF vs. DMF) on reaction pathways using GROMACS .
Data Reproducibility Challenges
Q: How can researchers address batch-to-batch variability in synthesis? A:
- Quality Control :
- Documentation : Report detailed synthetic protocols (e.g., equivalents of reagents, stirring time) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
